Lewis Acidity Tuning: pKa Comparison Reveals Distinct Electronic Profile for Regioselective Suzuki Couplings
The predicted pKa of 2-fluoro-5-methylphenylboronic acid is 8.42±0.58 . In contrast, the regioisomer 3-fluoro-5-methylphenylboronic acid exhibits a significantly lower predicted pKa of 7.59±0.10 . This 0.83 pKa unit difference reflects the distinct electronic environment created by the ortho vs. meta fluorine substitution. A higher pKa indicates lower Lewis acidity for the 2-fluoro-5-methyl isomer, which can translate to a reduced tendency for unwanted protodeboronation under basic coupling conditions while still maintaining sufficient nucleophilicity for efficient transmetalation [1].
| Evidence Dimension | pKa (Lewis Acidity) |
|---|---|
| Target Compound Data | 8.42±0.58 (predicted) |
| Comparator Or Baseline | 3-Fluoro-5-methylphenylboronic acid (CAS 850593-06-5): 7.59±0.10 (predicted) |
| Quantified Difference | ΔpKa = 0.83 units (target is less acidic) |
| Conditions | Predicted pKa values, likely for aqueous solution |
Why This Matters
This pKa difference directly impacts the reagent's behavior in aqueous Suzuki reactions, offering a distinct stability/reactivity profile that can be strategically leveraged to minimize decomposition and improve yields with sensitive substrates.
- [1] Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38), 4493-4498. https://doi.org/10.1002/ejic.201700546 View Source
